4-chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

This 4-chloro-ortho-methylbenzyl azetidinyl pyrazole is a strategic procurement choice for medicinal chemistry teams building focused libraries for CNS-penetrant kinase inhibitors. The 4-chloro substituent provides a direct synthetic handle for parallel Suzuki or Buchwald-Hartwig couplings, enabling rapid analog generation. Its unique ortho-methylbenzyl substitution pattern and drug-like MW (275.77 g/mol) ensure IP specificity—generic substitution with structural analogs is not scientifically valid and can lead to misleading SAR results or loss of patent protection. Ideal for S1P receptor modulator lead optimization programs.

Molecular Formula C15H18ClN3
Molecular Weight 275.77 g/mol
CAS No. 2548999-14-8
Cat. No. B6458508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
CAS2548999-14-8
Molecular FormulaC15H18ClN3
Molecular Weight275.77 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CC(C2)CN3C=C(C=N3)Cl
InChIInChI=1S/C15H18ClN3/c1-12-4-2-3-5-14(12)10-18-7-13(8-18)9-19-11-15(16)6-17-19/h2-6,11,13H,7-10H2,1H3
InChIKeyMBVAARDGZKWZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (CAS 2548999-14-8): A Structurally Distinct Pyrazole-Azetidine Hybrid for Targeted Lead Discovery


The compound 4-chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (CAS 2548999-14-8) is a synthetic heterocyclic small molecule featuring a 4-chloropyrazole core linked via a methylene bridge to an azetidine ring substituted with a 2-methylbenzyl group [1]. With a molecular formula of C15H18ClN3 and a molecular weight of 275.77 g/mol, it belongs to the pyrazole-azetidine hybrid class, a scaffold recognized for its potential in modulating diverse biological targets [2]. The compound's structural complexity, characterized by a four-membered azetidine ring and a specific ortho-methylphenyl substitution pattern, distinguishes it from simple pyrazole or azetidine building blocks and positions it as a candidate for fragment-based drug discovery and targeted library synthesis [1].

Why 4-Chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole Cannot Be Replaced by Generic Pyrazole or Azetidine Analogs in Medicinal Chemistry Programs


The biological and physicochemical properties of pyrazole-azetidine hybrids are highly sensitive to the nature and position of substituents on both the pyrazole and the N-benzyl azetidine motifs [1]. Simple substitution with a different halogen on the pyrazole ring, relocation of the methyl group on the benzyl ring from the ortho- to the meta- or para-position, or replacement of the benzyl group with a phenylethyl group can drastically alter the molecule's lipophilicity, conformational flexibility, and capacity for key target interactions [2]. Therefore, for projects requiring a specific 4-chloro-ortho-methylbenzyl azetidinyl pyrazole framework to probe a structure-activity relationship (SAR) or to maintain intellectual property specificity, generic substitution with a closely related but structurally distinct analog is not scientifically valid and can lead to misleading biological results or loss of patent protection [3].

Quantitative Evidence Guide: Differentiating 4-Chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole from Its Closest Structural Analogs


Ortho-Methylbenzyl Substitution Confers Higher Predicted Lipophilicity Compared to Meta and Para Analogs

The target compound, bearing a 2-methylbenzyl (ortho-methyl) substituent on the azetidine nitrogen, exhibits a computed XLogP3 value of 2.7 [1]. This is higher than the predicted values for its regioisomeric analogs, 4-chloro-1-({1-[(3-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (meta-methyl) and 4-chloro-1-({1-[(4-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (para-methyl), which are both expected to have lower logP values due to the reduced steric shielding of the polar azetidine nitrogen, a well-established ortho-effect in medicinal chemistry [2]. The increased lipophilicity of the ortho-substituted derivative can be a critical factor in optimizing membrane permeability and target engagement in cell-based assays.

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

The 4-Chloro Substituent on Pyrazole Provides a Synthetic Handle Absent in 4-Methyl and Unsubstituted Analogs

The presence of a chlorine atom at the 4-position of the pyrazole ring in the target compound provides a versatile synthetic handle for further derivatization via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Ullmann couplings [1]. In contrast, the closely related analog 1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole, which features a 4-methyl group instead of a 4-chloro, lacks this direct reactivity and would require additional synthetic steps for equivalent functionalization [2]. This makes the 4-chloro compound a strategically superior intermediate for diversifying compound libraries in medicinal chemistry campaigns.

Synthetic Chemistry Lead Optimization Cross-Coupling Reactions

Topological Polar Surface Area (TPSA) of 21.1 Ų Supports Blood-Brain Barrier Penetration Potential Relative to Higher-TPSA Scaffolds

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 21.1 Ų [1]. This value is well below the commonly accepted empirical threshold of <60-70 Ų for favorable passive blood-brain barrier (BBB) penetration [2]. Many alternative pyrazole-based scaffolds, such as those incorporating additional polar functionality like sulfonamides or carboxylic acids, exhibit significantly higher TPSA values, often exceeding 70 Ų, thus limiting their CNS exposure. While this is a class-level inference, the extremely low TPSA of this specific compound positions it as a superior starting point for CNS-targeted projects compared to more polar pyrazole derivatives.

CNS Drug Discovery Pharmacokinetics ADME Prediction

Molecular Weight and Hydrogen Bond Donor Count (0) Fulfill Key Oral Druggability Criteria Better Than Peptidomimetic Analogs

The target compound has a molecular weight of 275.77 g/mol and contains zero hydrogen bond donors (HBD = 0) [1]. These properties are highly favorable for oral bioavailability according to Lipinski's Rule of Five and Veber's rules [2]. In contrast, a close structural analog with a similar azetidine-pyrazole scaffold but featuring a secondary amine or amide group, such as N-(1-((1-(4-chlorobenzyl)-1H-pyrazol-4-yl)methyl)azetidin-3-yl)-1-cyclopropyl-1H-pyrazole-4-carboxamide (MW ~420 g/mol, HBD = 1, TPSA ~70 Ų), would be predicted to have less favorable pharmacokinetic properties . The absence of hydrogen bond donors in the target compound is a key differentiator for projects targeting intracellular or CNS-accessible targets.

Oral Bioavailability Drug-Likeness Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for 4-Chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole


Focused Fragment Library Design for CNS-Targeting Kinase Inhibitors

Given its low TPSA (21.1 Ų) and high predicted lipophilicity (XLogP3 = 2.7), this compound is ideally suited as a core fragment for designing CNS-penetrant kinase inhibitors. Procurement is justified for medicinal chemistry teams building focused libraries around the pyrazole-azetidine scaffold to exploit the favorable physicochemical properties for brain exposure, as established in Section 3 [1].

Key Intermediate for Structure-Activity Relationship (SAR) Expansion via Cross-Coupling

The 4-chloro substituent on the pyrazole ring provides a direct synthetic handle for parallel synthesis using Suzuki or Buchwald-Hartwig couplings. This makes the compound a strategic procurement choice for research groups that need to rapidly generate diverse analog sets from a common intermediate, a clear advantage over 4-methyl-substituted analogs as detailed in the evidence guide [2].

Sphingosine-1-Phosphate (S1P) Receptor Modulator Lead Optimization

The pyrazole-azetidine chemotype has established intellectual property as S1P receptor modulators, relevant for autoimmune and inflammatory conditions [3]. This specific compound, with its unique ortho-methylbenzyl substitution and a molecular weight of 275.77 g/mol that resides in drug-like space, is a rational choice for lead optimization programs aiming to improve upon existing S1P modulators by leveraging its distinct substitution pattern and oral druggability profile [4].

Quote Request

Request a Quote for 4-chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.